![molecular formula C26H25N3O7S2 B3839568 [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone](/img/structure/B3839568.png)
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone
Overview
Description
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone, also known as ML315, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. ML315 has been shown to have a range of potential applications in both basic and applied research.
Mechanism of Action
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone inhibits NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to proteins. This results in the inhibition of protein function and can lead to cell death in certain circumstances.
Biochemical and Physiological Effects
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in animal models. [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has also been shown to have potential as a treatment for parasitic infections such as leishmaniasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone is its selectivity for NMT, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the use of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone in scientific research. One area of interest is the development of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone analogs with improved solubility and stability. Another potential application is the use of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone in combination with other drugs to enhance their efficacy. Additionally, [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone could be used to study the role of NMT in other biological processes such as neuronal development and synaptic plasticity.
Scientific Research Applications
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has been shown to be a useful tool for studying the role of NMT in various biological processes. It has been used to investigate the function of NMT in cancer cells, where it has been shown to inhibit cell growth and induce cell death. [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has also been used to study the role of NMT in the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7S2/c1-3-15-37(33,34)25-22-17-20(18-9-12-27-13-10-18)11-14-28(22)23(26(25)38(35,36)16-4-2)24(30)19-5-7-21(8-6-19)29(31)32/h5-14,17H,3-4,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYFKYACKMQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrobenzoyl)-1,2-bis(propane-1-sulfonyl)-7-(pyridin-4-YL)indolizine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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